molecular formula C13H16O3 B14896356 1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde

1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde

Cat. No.: B14896356
M. Wt: 220.26 g/mol
InChI Key: TVPWIGWYBHBFBP-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This compound features a cyclobutane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 5 positions, and an aldehyde functional group on the cyclobutane ring. It is a versatile intermediate in organic synthesis and has applications in various fields of scientific research.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups on the phenyl ring may also influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde can be compared with other cyclobutane-containing compounds, such as:

    Cyclobutanecarbaldehyde: Lacks the methoxy groups on the phenyl ring, resulting in different reactivity and applications.

    1-(3,4-Dimethoxyphenyl)cyclobutanecarbaldehyde: Similar structure but with methoxy groups at different positions, leading to variations in chemical behavior and biological activity.

    1-(3,5-Dimethoxyphenyl)cyclobutanemethanol:

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C13H16O3/c1-15-11-6-10(7-12(8-11)16-2)13(9-14)4-3-5-13/h6-9H,3-5H2,1-2H3

InChI Key

TVPWIGWYBHBFBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCC2)C=O)OC

Origin of Product

United States

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